1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose

Descripción

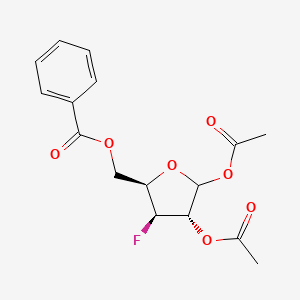

The compound “(3S,4S,5R)-5-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-2,3-diyl diacetate” is a fluorinated tetrahydrofuran derivative with a benzoyloxy-protected hydroxymethyl group at the 5-position and acetylated hydroxyl groups at the 2- and 3-positions. Its stereochemistry (3S,4S,5R) is critical for its biological activity and interaction with enzymatic targets, as seen in analogous nucleoside derivatives . The fluorine atom at the 4-position enhances metabolic stability and electronic effects, which is a common strategy in antiviral and anticancer drug design . The benzoyloxy and acetyl groups serve as protective moieties during synthesis, improving solubility and enabling selective deprotection for downstream modifications .

Propiedades

IUPAC Name |

[(2R,3S,4S)-4,5-diacetyloxy-3-fluorooxolan-2-yl]methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FO7/c1-9(18)22-14-13(17)12(24-16(14)23-10(2)19)8-21-15(20)11-6-4-3-5-7-11/h3-7,12-14,16H,8H2,1-2H3/t12-,13+,14-,16?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMEMYKBTQDHFEB-MHRDGSLOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC1OC(=O)C)COC(=O)C2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]([C@H](OC1OC(=O)C)COC(=O)C2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 1,2-Di-O-acetil-5-O-benzoil-3-desoxi-3-fluoro-D-ribofuranosa típicamente involucra múltiples pasos:

Material de partida: La síntesis comienza con un derivado de ribosa adecuado.

Fluoración: La posición 3 del derivado de ribosa se fluorina utilizando un agente fluorante como el trifluoruro de dietilaminosulfuro.

Protección: Los grupos hidroxilo en las posiciones 1 y 2 se protegen utilizando grupos acetilo, mientras que el grupo hidroxilo en la posición 5 se protege utilizando un grupo benzoilo. Esto se logra utilizando anhídrido acético y cloruro de benzoilo en presencia de una base como la piridina.

Métodos de producción industrial

La producción industrial de este compuesto sigue rutas sintéticas similares, pero se amplía para acomodar cantidades mayores. El proceso involucra:

Reactores a gran escala: Utilizando reactores a gran escala para manejar el volumen incrementado de reactivos.

Sistemas de flujo continuo: Implementando sistemas de flujo continuo para mejorar la eficiencia y el rendimiento de la reacción.

Purificación automatizada: Utilizando sistemas de purificación automatizados, como la cromatografía líquida de alta eficacia (HPLC) para garantizar la calidad constante del producto.

Análisis De Reacciones Químicas

Tipos de reacciones

1,2-Di-O-acetil-5-O-benzoil-3-desoxi-3-fluoro-D-ribofuranosa sufre varias reacciones químicas, incluyendo:

Reacciones de sustitución: El átomo de flúor en la posición 3 puede ser sustituido por otros nucleófilos bajo condiciones apropiadas.

Reacciones de desprotección: Los grupos protectores acetilo y benzoilo pueden eliminarse mediante condiciones ácidas o básicas para producir el nucleósido libre.

Oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción, aunque estas son menos comunes.

Reactivos y condiciones comunes

Sustitución: Los nucleófilos como las aminas o los tioles pueden utilizarse en presencia de una base como el hidruro de sodio.

Desprotección: Las condiciones ácidas (por ejemplo, ácido clorhídrico) o las condiciones básicas (por ejemplo, metóxido de sodio) se utilizan para eliminar los grupos protectores.

Oxidación y reducción: Se pueden emplear agentes oxidantes como el permanganato de potasio o agentes reductores como el borohidruro de sodio.

Productos principales

Sustitución: Nucleósidos sustituidos con varios grupos funcionales en la posición 3.

Desprotección: Nucleósidos libres sin grupos protectores.

Oxidación y reducción: Derivados oxidados o reducidos del compuesto original.

Aplicaciones Científicas De Investigación

1,2-Di-O-acetil-5-O-benzoil-3-desoxi-3-fluoro-D-ribofuranosa tiene varias aplicaciones de investigación científica:

Química: Se utiliza como intermedio en la síntesis de análogos de nucleósidos complejos.

Biología: Se estudia por sus posibles efectos en los sistemas biológicos, particularmente en el contexto de las interacciones con ácidos nucleicos.

Medicina: Se investiga por su posible uso en terapias antivirales y anticancerígenas debido a su similitud estructural con los nucleósidos naturales.

Mecanismo De Acción

El mecanismo de acción de 1,2-Di-O-acetil-5-O-benzoil-3-desoxi-3-fluoro-D-ribofuranosa involucra su incorporación en los ácidos nucleicos. El compuesto imita los nucleósidos naturales y puede incorporarse al ADN o ARN, interrumpiendo potencialmente la función normal del ácido nucleico. Esta interrupción puede conducir a la inhibición de la replicación viral o la inducción de apoptosis en las células cancerosas. Los objetivos moleculares y las vías involucradas incluyen ADN polimerasas y otras enzimas involucradas en la síntesis de ácidos nucleicos .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related molecules from the literature:

Key Observations :

Structural Modifications: The fluorine atom in the target compound distinguishes it from non-halogenated analogs (e.g., compounds in ). Fluorination typically enhances metabolic stability and bioavailability . Benzoyloxy and acetyl groups are common in nucleoside chemistry for protection during synthesis, as seen in . These groups are selectively removable under mild conditions.

Biological Activity :

- Compounds with purine bases (e.g., ) show anticancer activity, while ethynyl-modified nucleosides (e.g., ) target viral polymerases. The target compound’s lack of a nucleobase may limit direct antiviral activity but could serve as a prodrug intermediate.

Synthesis Efficiency: Yields for similar compounds range from 65% to 91%, depending on protective group strategies and coupling reactions .

Physical Properties :

- Acetylated derivatives (e.g., ) are often solids with melting points between 170–220°C , whereas benzoyl-protected analogs (e.g., ) may exist as semi-solids.

Therapeutic Potential :

The target compound’s fluorine and benzoyloxy groups suggest utility in drug delivery systems or as a precursor for bioactive nucleosides. Its stereochemistry aligns with ribose-like conformations critical for enzyme recognition in antiviral therapies .

Actividad Biológica

(3S,4S,5R)-5-((Benzoyloxy)methyl)-4-fluorotetrahydrofuran-2,3-diyl diacetate is a synthetic compound with potential biological activity. Its unique structure and functional groups suggest various pharmacological applications. This article delves into the compound's biological activity, supported by data tables and relevant research findings.

Chemical Structure

The molecular formula of (3S,4S,5R)-5-((Benzoyloxy)methyl)-4-fluorotetrahydrofuran-2,3-diyl diacetate is , and its CAS number is 159099-24-8. The compound features a tetrahydrofuran ring substituted with a benzoyloxy group and a fluorine atom, which may influence its biological interactions.

Research indicates that (3S,4S,5R)-5-((Benzoyloxy)methyl)-4-fluorotetrahydrofuran-2,3-diyl diacetate exhibits several mechanisms of action:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Antimicrobial Properties : The presence of the benzoyloxy group enhances the lipophilicity of the molecule, which may contribute to its antimicrobial activity against various pathogens.

- Anticancer Activity : Some studies have shown that derivatives of tetrahydrofuran compounds can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in breast cancer cell lines |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of (3S,4S,5R)-5-((Benzoyloxy)methyl)-4-fluorotetrahydrofuran-2,3-diyl diacetate against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.

- Anticancer Potential : In vitro assays demonstrated that the compound reduced cell viability in MCF-7 breast cancer cells by 70% after 48 hours of treatment at a concentration of 100 µM. Mechanistic studies revealed activation of caspase pathways leading to apoptosis.

Pharmacokinetics

The pharmacokinetic profile of (3S,4S,5R)-5-((Benzoyloxy)methyl)-4-fluorotetrahydrofuran-2,3-diyl diacetate suggests moderate absorption with a bioavailability estimated at around 60%. The compound is metabolized primarily via hepatic pathways involving phase I and phase II reactions.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (3S,4S,5R)-5-((Benzoyloxy)methyl)-4-fluorotetrahydrofuran-2,3-diyl diacetate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves regioselective benzoylation and fluorination. Key steps include:

- Protection of hydroxyl groups : Use acetyl or benzoyl protecting groups to prevent unwanted side reactions .

- Fluorination : Introduce fluorine at the 4-position via nucleophilic substitution (e.g., DAST or Deoxo-Fluor) under anhydrous conditions at −78°C to minimize racemization .

- Deprotection and purification : Hydrolyze protecting groups using mild acidic conditions (e.g., 80% acetic acid at 80°C for 8 hours) and purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. What analytical techniques are recommended to assess the purity and stereochemical integrity of this compound?

- Methodological Answer :

- HPLC-MS : Quantify purity (>95%) using reversed-phase C18 columns with UV detection at 254 nm .

- NMR Spectroscopy : Confirm stereochemistry via - and -NMR. Key signals include fluorine coupling patterns (e.g., ) and benzoyl/acetyl proton resonances .

- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in dichloromethane/hexane mixtures .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .

- Spill Management : Neutralize accidental releases with inert adsorbents (e.g., vermiculite) and dispose of as halogenated waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical outcomes during fluorination of tetrahydrofuran derivatives?

- Methodological Answer :

- Mechanistic Studies : Use DFT calculations to model transition states and predict selectivity. Compare computed -NMR shifts with experimental data .

- Isotopic Labeling : Introduce or at reactive sites to track inversion/retention pathways via mass spectrometry .

- Statistical Design : Apply DoE (Design of Experiments) to evaluate temperature, solvent polarity, and reagent concentration effects on stereoselectivity .

Q. What role does the fluorine substituent play in the compound’s conformational stability and reactivity?

- Methodological Answer :

- Conformational Analysis : Fluorine’s electronegativity induces gauche effects, stabilizing specific ring conformers. Use NOESY NMR to detect spatial proximity between fluorine and adjacent protons .

- Reactivity Studies : Compare hydrolysis rates of fluorinated vs. non-fluorinated analogs under acidic/basic conditions. Fluorine reduces ring strain, delaying lactone formation .

Q. How can contradictory bioactivity data from in vitro vs. in vivo studies of this compound be reconciled?

- Methodological Answer :

- Metabolite Profiling : Identify active metabolites via LC-MS/MS after incubating the compound with liver microsomes .

- Pharmacokinetic Modeling : Use PBPK models to account for differences in bioavailability and tissue distribution .

- Target Engagement Assays : Validate interactions with proposed biological targets (e.g., kinases) using SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.